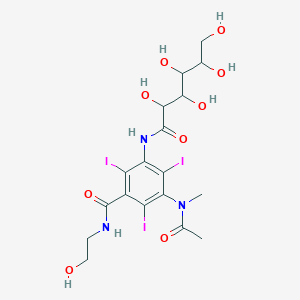
Ioglunide
Descripción general
Descripción
Ioglunide is a nonionic contrast medium primarily used in myelography and cisternography. It has gained attention due to its reduced neurotoxicity compared to other contrast agents. This compound is known for its minimal immediate or delayed effects on brain electrical activity, making it a safer option for radiological procedures .
Métodos De Preparación
The synthesis of Ioglunide involves several steps, starting with the iodination of a suitable precursor. The reaction conditions typically include the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods focus on optimizing yield and purity while minimizing by-products and waste. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Análisis De Reacciones Químicas
Ioglunide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can be employed to modify the iodine content in this compound, affecting its contrast properties.
Substitution: Substitution reactions involving halogens can alter the chemical structure of this compound, potentially enhancing its efficacy as a contrast agent.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ioglunide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonionic contrast agents in various chemical environments.
Biology: Employed in studies involving the visualization of biological structures, particularly in neurobiology.
Medicine: Widely used in diagnostic imaging, especially in myelography and cisternography, due to its reduced neurotoxicity.
Industry: Utilized in the development of safer and more effective contrast agents for medical imaging
Mecanismo De Acción
The mechanism of action of Ioglunide involves its ability to enhance the contrast of imaging studies by increasing the absorption of X-rays in the targeted area. This is achieved through the high iodine content in this compound, which interacts with X-rays to produce a clearer image. The molecular targets include various tissues and fluids within the body, and the pathways involved are primarily related to the distribution and excretion of the compound .
Comparación Con Compuestos Similares
Ioglunide is compared with other nonionic contrast agents such as metrizamide and iopamidol. The key differences include:
Neurotoxicity: this compound has a lower neurotoxicity compared to metrizamide, making it a safer option for patients.
Efficacy: this compound provides comparable or better imaging quality than iopamidol in certain applications.
Stability: this compound is more stable under various conditions, reducing the risk of adverse reactions during imaging procedures.
Similar compounds include metrizamide, iopamidol, and other iodinated contrast agents .
Propiedades
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















